2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzyl group and a trifluoromethyl group attached to an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2-chlorobenzyl chloride with piperidine under basic conditions.
Oxadiazole Ring Formation: The piperidine intermediate is then reacted with a suitable hydrazide derivative to form the oxadiazole ring. This step often involves cyclization under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission, leading to modulation of neuronal activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole: Lacks the trifluoromethyl group.
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications.
Activité Biologique
The compound 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure features a piperidine ring, a chlorobenzyl moiety, and a trifluoromethyl group, which contribute to its unique pharmacological profile.
Research indicates that oxadiazole derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The specific mechanisms by which this compound exerts its effects include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways. For instance, compounds similar to this compound have been reported to increase p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with promising results. The IC50 values for these compounds often fall within the low micromolar range (0.65–2.41 µM), indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 Value (µM) | Comparison Compound |
---|---|---|
MCF-7 | 0.65 | Tamoxifen (10.38) |
CEM-13 | 1.5 | Doxorubicin |
U-937 | 2.0 | Doxorubicin |
Anti-Tubercular Activity
The compound's derivatives have also shown effectiveness against Mycobacterium tuberculosis, with some exhibiting low micromolar activity against resistant strains . This suggests potential applications in treating tuberculosis.
Other Biological Activities
In addition to anticancer and antimicrobial properties, oxadiazole derivatives have been investigated for:
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative conditions .
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted by Pace et al. (2024) focused on the synthesis of novel 1,2,4-oxadiazole derivatives and their agonistic effects on human caseinolytic protease P (HsClpP), showing promising results in hepatocellular carcinoma models .
- Comparative Analysis : In a comparative study of various oxadiazole derivatives, it was found that modifications in the chemical structure significantly influenced biological activity. Compounds with halogen substitutions exhibited varied antiproliferative activities depending on their molecular configuration .
- Pharmacokinetic Studies : Further investigations into the pharmacokinetics of these compounds revealed favorable profiles including good solubility and metabolic stability. For example, compound 3a showed an elimination half-life of 19 minutes with excellent bioavailability .
Propriétés
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O/c16-12-4-2-1-3-11(12)9-22-7-5-10(6-8-22)13-20-21-14(23-13)15(17,18)19/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJWLTODGFGEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.